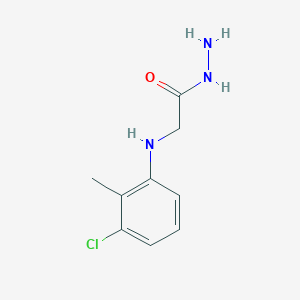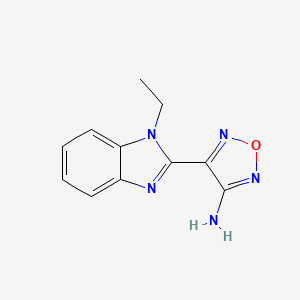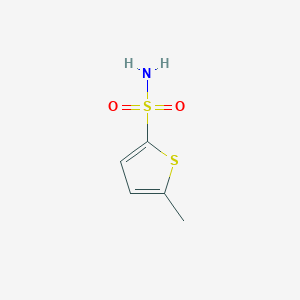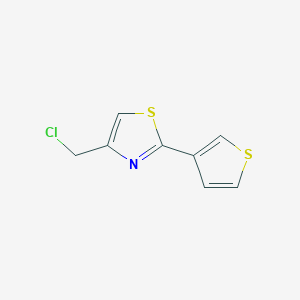
2-(3-Chloro-2-methylanilino)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-methylanilino)acetohydrazide (also known as CMAH) is a versatile molecule that has been studied for use in a variety of scientific applications. CMAH has been used in research studies as a reagent, a catalyst, and a therapeutic agent. CMAH has been found to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments is vast.
科学的研究の応用
Antimicrobial Properties
- Synthesis of Novel Imines and Thiazolidinones: Compounds derived from a similar molecule, 2-(4-Chloro-3-methylphenoxy)acetohydrazide, showed promising antibacterial and antifungal activities (Fuloria et al., 2009).
- In vitro Antimicrobial and Anthelmintic Evaluations: A study reported the design and synthesis of novel Schiff bases from similar compounds, demonstrating significant antibacterial and anthelmintic activities (Varshney et al., 2014).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Screening: A study synthesized oxadiazole derivatives from a similar compound, which exhibited potent analgesic and anti-inflammatory effects in rodent models (Dewangan et al., 2015).
Anticancer Properties
- Synthesis and Evaluation as Anticancer Agents: Compounds synthesized from a similar molecule showed strong growth inhibition against various cancer cell lines, indicating potential as anticancer agents (Şenkardeş et al., 2021).
Enzyme Inhibition
- Inhibition of Lipase and α-Glucosidase: Another study investigated novel compounds derived from a similar molecule for their inhibitory effects on enzymes like lipase and α-glucosidase, showing potential therapeutic uses (Bekircan et al., 2015).
Nonlinear Optical Properties
- Investigation of Nonlinear Optical Properties: A study synthesized hydrazones, one of which was similar to 2-(3-Chloro-2-methylanilino)acetohydrazide, and investigated their third-order nonlinear optical properties, indicating applications in optical devices (Naseema et al., 2010).
特性
IUPAC Name |
2-(3-chloro-2-methylanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-7(10)3-2-4-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTXQMPLJKNDNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359540 |
Source


|
| Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-methylanilino)acetohydrazide | |
CAS RN |
98950-37-9 |
Source


|
| Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














